4-[(Anilinocarbonyl)amino]benzoic acid
Overview
Description
“4-[(Anilinocarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12N2O3 . It is functionally related to benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group para to the carboxy group . The exact mass of the molecule is 256.084778 Da .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 256.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 78.4 Ų .Scientific Research Applications
Proteomics
The compound plays a role in the development of stable isotope-based quantitative proteomics approaches, such as the aniline benzoic acid labeling (ANIBAL) technique. This method targets two frequent amino acid functionalities, the carboxylic and amino groups, using aniline and benzoic acid as reagents. ANIBAL significantly increases quantifiable information from complex biological samples, facilitating the identification and quantification of proteins with increased accuracy and at a lower cost (Panchaud et al., 2008).
Material Science
4-[(Anilinocarbonyl)amino]benzoic acid contributes to the synthesis of electrically conducting copolymers with applications in electronics. Copolymers of aniline and amino benzoic acid, synthesized via chemical polymerization, show promising conductivity and solubility in organic solvents. Such materials are of interest for their potential applications in creating conductive materials with tailored properties (Rao & Sathyanarayana, 2002).
Chemistry and Catalysis
In the realm of synthetic chemistry, this compound is a precursor for novel compounds with potential antimicrobial properties. For example, the synthesis of 4-anilinoquinazoline derivatives from benzoic acid has shown promising antibacterial activities, highlighting the compound's role in the development of new pharmaceuticals (Rezvan Rezaee Nasab et al., 2017).
Solar Energy
Furthermore, this compound derivatives have been explored for use in perovskite solar cells. Bifunctional conjugated organic molecules, including derivatives of this compound, have shown to improve the stability and efficiency of perovskite solar cells, suggesting a potential application in the development of renewable energy technologies (Hu et al., 2018).
Biosynthesis
In the biotechnological field, microbial biosynthesis pathways involving this compound derivatives have been engineered for the production of valuable compounds. For instance, a co-culture engineering approach has been employed for microbial biosynthesis of 3-amino-benzoic acid, demonstrating the utility of such compounds in facilitating the production of biologically active molecules (Zhang & Stephanopoulos, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(phenylcarbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQSKZQAUJERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282664 | |
Record name | 4-[(anilinocarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-09-4 | |
Record name | NSC27151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(anilinocarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenylureido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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